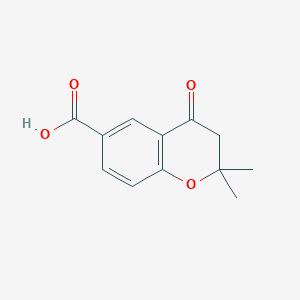

2,2-二甲基-4-氧杂环己烷-6-羧酸

描述

Synthesis Analysis

While direct synthesis details of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid are not explicitly available, related compounds and methods provide insight into potential synthesis pathways. For instance, the synthesis of 2-substituted 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one offers a plausible method for synthesizing structurally similar compounds, suggesting potential synthesis pathways for our compound of interest (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been determined through X-ray structural examination. These analyses reveal the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond, providing insights into the conformational preferences that might be expected in 2,2-Dimethyl-4-oxochroman-6-carboxylic acid as well (Mironova et al., 2012).

Chemical Reactions and Properties

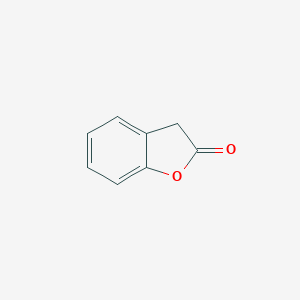

The study of photoreleasable protecting groups for carboxylic acids, such as the one described using the 2,5-dimethylphenacyl chromophore, provides a relevant example of the chemical behavior and reactivity of carboxylic acid derivatives under light-induced conditions. This research may parallel the reactivity of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in similar photodeprotection scenarios (Klan et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of carboxylic acid derivatives, including their crystal and molecular structures, phase transitions, and vibrational modes, as explored in the complexes of dimethyl bipyridyls with chloranilic acid, can provide a foundational understanding of the physical characteristics of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Such studies indicate the importance of hydrogen bonding and crystal packing on the physical behavior of these compounds (Bator et al., 2011).

科学研究应用

2,5-二甲基苯甲酰色原有效去除羧酸(如 2,2-二甲基-4-氧杂环己烷-6-羧酸)上的保护基团,无需光敏剂即可进行直接光解 (Klan、Zabadal 和 Heger,2000).

一种合成 2-甲基-2-三氟甲基色满-4-酮的方法,可能用于氟代乳糖色满类似物及其相应的酸,涉及 2,2-二甲基-4-氧杂环己烷-6-羧酸 (V. Y. Sosnovskikh 和 B. Usachev,2002).

从类似化合物合成 2,6-二甲基-庚-2, 4, 6-三烯-5-羧酸,展示了新颖的裂解方法 (M. Matsui、M. Uchiyama 和 H. Yoshioka,1963).

2-氨基-3,3-二甲基-1-叠氮环的 N-酰基衍生物可以使用羧酸(如 2,2-二甲基-4-氧杂环己烷-6-羧酸)有效生成 (Piero Vittorelli 等人,1974).

与 2,2-二甲基-4-氧杂环己烷-6-羧酸相关的 4-氧杂环-2-羰基氯用于合成双色满和氰基甲酸酯,适用于有机合成和催化 (P. Bevan、G. P. Ellis 和 H. Wilson,1981).

与 2,2-二甲基-4-氧杂环己烷-6-羧酸类似,2,2-二甲基环丙烷羧酸的合成路线对于制药和农药生产非常重要 (李公,2007).

与 2,2-二甲基-4-氧杂环己烷-6-羧酸密切相关的 2,5-二甲基-3,4-二氢-2H-吡喃-2-羧酸的单晶研究揭示了分子结构和相互作用的见解 (Yaroslav Kovalskyi 等人,2011).

与 2,2-二甲基-4-氧杂环己烷-6-羧酸等二羧酸形成的铜(I)配合物在铜基染料敏化太阳能电池中显示出潜力 (E. Constable 等人,2009).

与 2,2-二甲基-4-氧杂环己烷-6-羧酸密切相关的 2,2-二甲基-2H-色满的酰化作用展示了生产乙酰色满和甲酰色满的应用 (S. Yamaguchi、Satoru Yamamoto、Shoichi Abe 和 Y. Kawase,1984).

与 2,2-二甲基-4-氧杂环己烷-6-羧酸相关的天然产物已从 Piper aduncum 叶中分离出来,表明其在自然界中存在 (D. Baldoqui 等人,1999).

属性

IUPAC Name |

2,2-dimethyl-4-oxo-3H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOMGSWLGSRLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471740 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxochroman-6-carboxylic acid | |

CAS RN |

65372-54-5 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

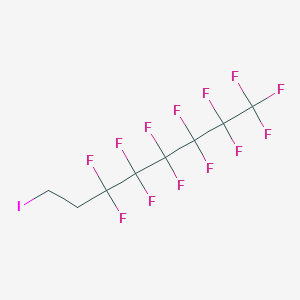

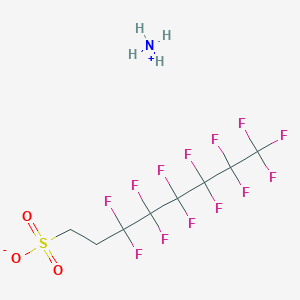

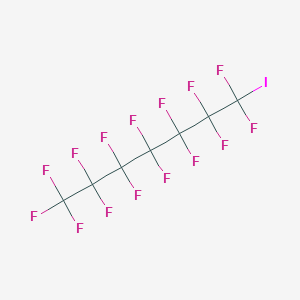

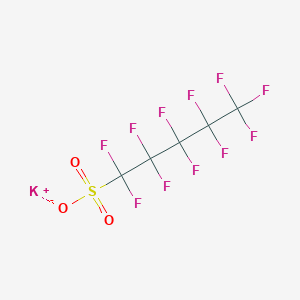

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

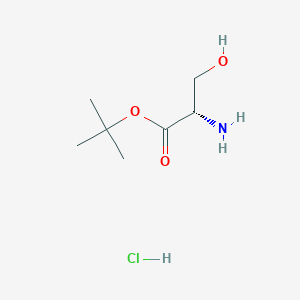

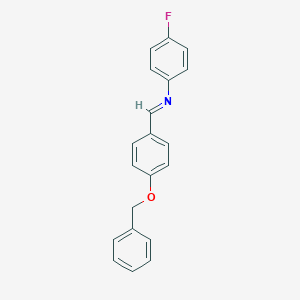

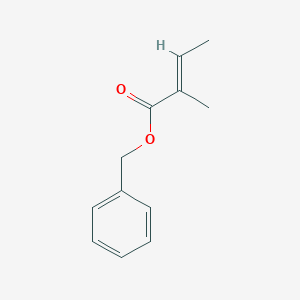

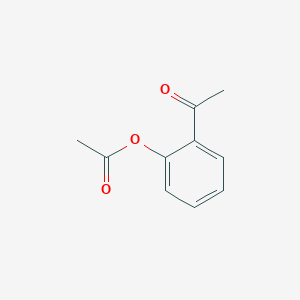

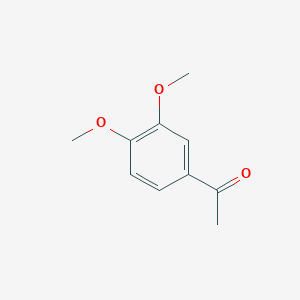

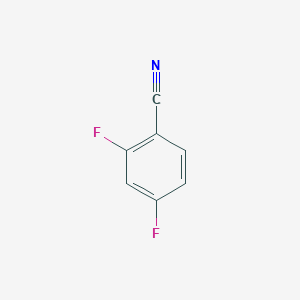

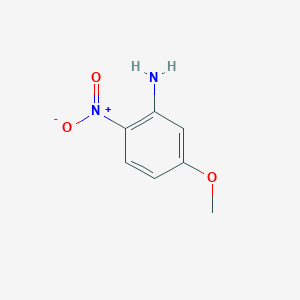

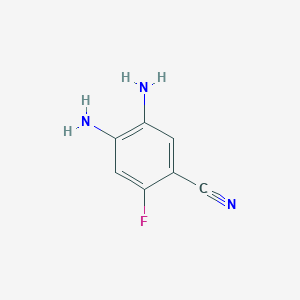

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。